![molecular formula C19H16N4O2S2 B2631715 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034575-94-3](/img/structure/B2631715.png)
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions as represented by the molecular formula C3H4N2 . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . Pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .
Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . This structure can be modified in various ways to create a wide range of compounds with different properties and activities.
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, depending on the specific structure and functional groups present. These reactions can include things like substitution, addition, and complexation reactions .
Physical And Chemical Properties Analysis
Pyrazole is a weak base, with a pKb of 11.5 and a pKa of the conjugated acid of 2.49 at 25°C . The physical and chemical properties of specific pyrazole compounds can vary widely depending on their structure and functional groups.
Scientific Research Applications
Antitumor Activity
One significant area of application for derivatives of the compound is in antitumor activity. Research has shown that certain derivatives exhibit potent antitumor properties. For example, a study synthesized novel derivatives to evaluate their antitumor activity, finding some compounds more effective than reference drugs such as doxorubicin, indicating potential in cancer treatment Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, Aly, 2009.
Antimicrobial Evaluation
Another area of application is in antimicrobial evaluation. Derivatives have been prepared and shown good antibacterial and antifungal activity. A study by El-Sayed, Fadda, and El-Saadaney (2020) synthesized compounds that demonstrated significant antimicrobial properties, highlighting the potential of these derivatives in treating microbial infections El-Sayed, Fadda, El-Saadaney, 2020.
Enzyme Inhibition
The compound and its derivatives have also been explored for their enzyme inhibition capabilities. For instance, a study investigated the synthesis of derivatives as selective inhibitors for human carbonic anhydrase IX or XII, identifying compounds with high potency and selectivity. These findings suggest potential applications in developing new anticancer drug candidates Gul, Yamali, Sakagami, Angeli, Leitāns, Kazaks, Tārs, Ozmen Ozgun, Supuran, 2018.
Conformational Studies
Conformational studies of derivatives have also been conducted to understand their structural differences and implications for biological activity. Borges et al. (2014) reported significant conformation differences in molecules used in antileishmania studies, providing insights into how structural variations can influence biological efficacy Borges, Pinheiro, Faria, Bernardino, Wardell, Wardell, 2014.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,18-4-2-17(3-5-18)23-10-1-8-21-23)22-13-15-6-9-20-19(12-15)16-7-11-26-14-16/h1-12,14,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMSQACGASXXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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